1-(3,4-Dimethoxyphenyl)-4-phenylpiperidine-2,6-dione
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Overview
Description
1-(3,4-Dimethoxyphenyl)-4-phenylpiperidine-2,6-dione is an organic compound belonging to the class of piperidines This compound is characterized by the presence of a piperidine ring substituted with a 3,4-dimethoxyphenyl group and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Dimethoxyphenyl)-4-phenylpiperidine-2,6-dione typically involves the reaction of 3,4-dimethoxybenzaldehyde with phenylacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through a series of steps including condensation, cyclization, and oxidation to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve the use of catalytic processes to enhance yield and efficiency. For instance, the use of ionic organic solids as catalysts has been explored to facilitate the Michael addition of N-heterocycles to chalcones, which can be further processed to obtain the target compound .
Chemical Reactions Analysis
Types of Reactions: 1-(3,4-Dimethoxyphenyl)-4-phenylpiperidine-2,6-dione undergoes various chemical reactions including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield hydroquinones or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products: The major products formed from these reactions include various substituted derivatives, quinones, and hydroquinones .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-(3,4-Dimethoxyphenyl)-4-phenylpiperidine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit dipeptidyl peptidase 4, affecting glucose metabolism and insulin secretion .
Comparison with Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue of dopamine with methoxy groups replacing hydroxy groups.
3-(3,4-Dimethoxyphenyl)-1H-1,2,4-triazole-5-thiol: Exhibits anti-inflammatory activity.
Ethanone, 1-(3,4-dimethoxyphenyl)-: A related compound with similar structural features.
Uniqueness: 1-(3,4-Dimethoxyphenyl)-4-phenylpiperidine-2,6-dione stands out due to its unique piperidine ring structure and the presence of both 3,4-dimethoxyphenyl and phenyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C19H19NO4 |
---|---|
Molecular Weight |
325.4 g/mol |
IUPAC Name |
1-(3,4-dimethoxyphenyl)-4-phenylpiperidine-2,6-dione |
InChI |
InChI=1S/C19H19NO4/c1-23-16-9-8-15(12-17(16)24-2)20-18(21)10-14(11-19(20)22)13-6-4-3-5-7-13/h3-9,12,14H,10-11H2,1-2H3 |
InChI Key |
GNKQIJSOEPWXEM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C(=O)CC(CC2=O)C3=CC=CC=C3)OC |
Origin of Product |
United States |
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